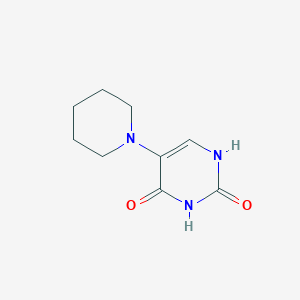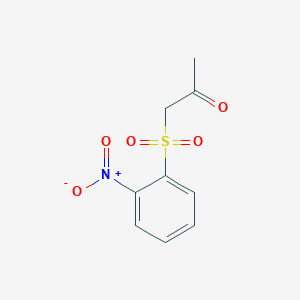![molecular formula C9H6N4O B6419920 [1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one CAS No. 19848-93-2](/img/structure/B6419920.png)
[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[4,3-a]quinoxalin-1(2H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound is part of the triazoloquinoxaline family, known for their diverse pharmacological properties, including antiviral, antimicrobial, and anticancer activities .
作用机制
Target of Action
The primary target of 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand .
Mode of Action
1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one interacts with the A2B receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation by adenosine. The A2B receptor requires a high level of adenosine for activation, thus, the antagonism by this compound may mediate pathophysiological conditions associated with the cumulative level of adenosine .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . This regulation subsequently affects angiogenesis, which is one of the major mechanisms for tumor growth regulation . Therefore, the antagonism of A2B receptors by 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one can potentially disrupt these pathways and their downstream effects.
Result of Action
The antagonism of A2B receptors by 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one can lead to a reduction in angiogenesis, a key process in tumor growth . This could potentially result in the inhibition of tumor growth. Moreover, the blockade of A2B receptors has been reported to play a significant role in the reduction of metastasis .
生化分析
Biochemical Properties
The biochemical properties of 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one are still being explored. Preliminary studies suggest that this compound may interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one may have significant effects on various types of cells and cellular processes. It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which it exerts these effects are still being studied.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one in laboratory settings are still being studied. Preliminary research suggests that it may have long-term effects on cellular function in in vitro or in vivo studies . Information on the compound’s stability and degradation over time is currently being investigated.
Dosage Effects in Animal Models
Studies on the dosage effects of 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one in animal models are still in progress. Early results suggest that the effects of the compound may vary with different dosages
Metabolic Pathways
The metabolic pathways that 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one is involved in are still being explored. It is believed to interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
It is believed to interact with various transporters or binding proteins, potentially influencing its localization or accumulation
Subcellular Localization
The subcellular localization of 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one and its effects on activity or function are still being studied. It is believed that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one typically involves the reaction of 4-chloro-8-methyl-1,2,4-triazoloquinoxaline-1-amine with various amines and triazole-2-thiol. This process is carried out under aromatic nucleophilic substitution conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
[1,2,4]Triazolo[4,3-a]quinoxalin-1(2H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce quinoxaline N-oxides, while substitution reactions can yield a variety of substituted triazoloquinoxalines with different biological activities .
科学研究应用
[1,2,4]Triazolo[4,3-a]quinoxalin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinoxaline core but differ in their substitution patterns and biological activities.
Pyrimido-quinoxalines: These isosteres of triazoloquinoxalines have shown potential as antiviral and antimicrobial agents.
Fluoroquinolones: Although structurally different, these antibiotics contain a quinoxaline moiety and exhibit broad-spectrum antibacterial activity.
Uniqueness
[1,2,4]Triazolo[4,3-a]quinoxalin-1(2H)-one is unique due to its versatile biological activities and the ease with which it can be chemically modified to produce a wide range of derivatives with enhanced properties. Its ability to act on multiple biological targets makes it a valuable compound in medicinal chemistry research .
属性
IUPAC Name |
2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-12-11-8-5-10-6-3-1-2-4-7(6)13(8)9/h1-5H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXOKUUXBOFVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NNC(=O)N23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-Ethoxyethyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B6419866.png)


![1-[4-(2-Phenylethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6419875.png)
![N-(4-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B6419882.png)

![7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6419895.png)

![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6419912.png)
![{[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B6419928.png)
![3-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6419929.png)
![3-(2-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B6419934.png)
